molecular formula C18H20ClFN4O2 B1420740 N,N-Didesethyl Sunitinib Hydrochloride CAS No. 873077-70-4

N,N-Didesethyl Sunitinib Hydrochloride

Cat. No. B1420740
CAS RN: 873077-70-4
M. Wt: 378.8 g/mol
InChI Key: NDLBSVCHUWKNAB-MGAWDJABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Didesethyl Sunitinib Hydrochloride is a potent AMPK inhibitor with IC50 of 393 nM and 141 nM for AMPKα1 and AMPK2, respectively . It is a multi-target tyrosine kinase inhibitor that is a major active metabolite of an anticancer drug sunitinib . In patients, plasma sunitinib and N-desethyl sunitinib accounts for 42% and 24%, respectively .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . It is used as a reagent and reaction component in the synthesis of pharmaceuticals . It can also be used as a building block in the synthesis of complex compounds, such as fine chemicals .


Molecular Structure Analysis

The molecular formula of this compound is C18H20ClFN4O2 . The molecular weight is 378.83 g/mol .


Chemical Reactions Analysis

This compound is a reagent and reaction component that is used in the synthesis of pharmaceuticals . It can also be used as a building block in the synthesis of complex compounds, such as fine chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 378.83 g/mol and a molecular formula of C18H19FN4O2•HCl . More specific physical and chemical properties, including solubility and stability, can be found in the Certificate of Analysis .

Scientific Research Applications

Pharmacokinetics, Distribution, and Metabolism

N,N-Didesethyl Sunitinib Hydrochloride, commonly known as Sunitinib, has been studied for its pharmacokinetics, distribution, and metabolism across different species. Sunitinib is a tyrosine kinase inhibitor used in treating various tumors. It has been found that after oral administration, Sunitinib shows peak plasma concentration within 3 to 8 hours, with its elimination half-lives being species-dependent. Extensive metabolism of Sunitinib was observed in all species studied, including humans, with N-de-ethylation and hydroxylation being the main metabolic pathways (Speed et al., 2012).

Antitumor and Antiangiogenic Activities

Sunitinib exhibits potent antiangiogenic and antitumor activities. It is particularly effective in treating metastatic renal cell carcinoma and gastrointestinal stromal tumors. Studies have shown that Sunitinib can induce tumor cell apoptosis and growth arrest in renal cell carcinoma cells. This effect is correlated with the inhibition of the Stat3 activity. These findings suggest that Stat3 activity is crucial for the response of renal cell carcinoma to Sunitinib (Xin et al., 2009).

Mechanisms of Action

Understanding the mechanisms of action of Sunitinib is critical for improving its therapeutic efficacy. Sunitinib has been found to inhibit multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). This inhibition leads to antitumor activities in various cancers. The drug's clinical activity has been demonstrated in several cancer types, with approvals for treatment in advanced renal cell carcinoma and imatinib-refractory gastrointestinal stromal tumors (Chow & Eckhardt, 2007).

Interaction with ATP-Binding Cassette (ABC) Transporters

Sunitinib has been shown to block the function of ATP-binding cassette (ABC) transporters like P-Glycoprotein (ABCB1) and ABCG2. This interaction can affect the bioavailability of drugs coadministered with Sunitinib. It inhibits P-gp- and ABCG2-mediated efflux of fluorescent substrates and reverses drug resistance mediated by these transporters. This finding is crucial for understanding drug-drug interactions involving Sunitinib (Shukla et al., 2009).

Treatment of Pancreatic Neuroendocrine Tumors

Sunitinib has shown efficacy in treating pancreatic neuroendocrine tumors. It significantly improves progression-free survival and overall survival in patients with advanced conditions. This efficacy has led to its approval for treating these types of tumors (Raymond et al., 2011).

Safety and Hazards

N,N-Didesethyl Sunitinib Hydrochloride is not for human or veterinary use . It is recommended to avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation . Prolonged or repeated exposure should also be avoided .

Biochemical Analysis

Biochemical Properties

N,N-Didesethyl Sunitinib Hydrochloride functions as a multi-target tyrosine kinase inhibitor. It interacts with various enzymes and proteins, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT . These interactions inhibit the phosphorylation of these receptors, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. The compound’s inhibitory effects on these kinases are crucial for its role in cancer therapy, as it helps to reduce tumor growth and angiogenesis.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting cell signaling pathways, particularly those involved in angiogenesis and cell proliferation . The compound affects gene expression by downregulating the expression of genes associated with cell survival and proliferation. Additionally, it impacts cellular metabolism by altering the metabolic pathways that support rapid cell growth, thereby reducing the energy supply to cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with tyrosine kinases. It inhibits the activity of VEGFRs, PDGFRs, and KIT by competing with ATP for binding to the kinase domain . This inhibition prevents the phosphorylation of these receptors, blocking the activation of downstream signaling pathways. The compound also induces changes in gene expression by modulating transcription factors and other regulatory proteins involved in cell cycle control and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and angiogenesis. The extent of these effects may diminish over time due to cellular adaptation or degradation of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity . At higher doses, it may induce toxic effects, including weight loss, organ toxicity, and adverse effects on normal cell function. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy, but exceeding this threshold can lead to increased toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and toxicity. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic use and minimizing adverse effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation can affect its therapeutic efficacy and toxicity. For example, its accumulation in tumor tissues can enhance its anticancer effects, while its distribution to normal tissues may contribute to adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to the cytoplasm and nucleus allows it to interact with its target kinases and regulatory proteins, thereby exerting its inhibitory effects on cell signaling and gene expression.

properties

IUPAC Name

N-(2-aminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLBSVCHUWKNAB-MGAWDJABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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